![molecular formula C9H10N6O B12219157 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B12219157.png)
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide
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Overview
Description
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyridine ring fused with a triazole ring, making it a versatile scaffold for the development of new molecules with diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.
Acetohydrazide Formation: The final step involves the reaction of the triazole-pyridine intermediate with acetic acid hydrazide under reflux conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Formation of the Triazole Core
The triazole ring is synthesized through condensation reactions between hydrazides and carbonyl-containing precursors. A common method involves reacting isonicotinic acid hydrazide with 4-cyanopyridine-N-oxide in the presence of an alkali metal alkoxide (e.g., sodium methoxide) in methanol . This forms an intermediate triazole derivative, which undergoes further modification.
Example Reaction Conditions (from ):
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Reagents : 4-cyanopyridine-N-oxide, isonicotinic acid hydrazide, sodium methoxide, methanol.
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Conditions : Stirring at 40°C for 4 hours.
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Yield : Quantitative.
Catalysts and Solvents
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Acid Catalysts : Phosphoric acid is commonly used for ring-closing reactions (e.g., in water/2-butanol mixtures at 80°C for 8 hours) .
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Alkali Metal Alkoxides : Sodium methoxide in methanol facilitates hydrazide condensation .
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Basic Media : Potassium hydroxide in ethanol enables alkylation or acylation steps .
Temperature and Time
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Triazole Formation : Typically conducted at 40–80°C for 2–12 hours .
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Acetohydrazide Formation : Reflux conditions (higher temperatures) for acylation or alkylation .
Characterization and Validation
The synthesized compound is validated using spectroscopic techniques:
Pharmacological Potential
Triazole derivatives, including those with pyridin-4-yl substituents, exhibit broad biological activity, including antibacterial and anti-inflammatory effects . The acetohydrazide group may enhance solubility or interact with target enzymes (e.g., xanthine oxidase) .
Structural Insights
The triazole core’s planarity and electron-deficient nature enable interactions with biological targets. The pyridin-4-yl group contributes to aromatic stacking and hydrogen bonding, while the acetohydrazide group may act as a nucleophile or hydrogen bond donor .
Table 2: Spectroscopic Characterization
Property | Value | Source |
---|---|---|
IR (NH stretch) | 3241 cm⁻¹ | |
IR (C=S stretch) | 1282 cm⁻¹ | |
¹H NMR (NH singlet) | δ 13.62 ppm | |
MS (molecular ion) | m/z 247 [M–H]⁺ |
Scientific Research Applications
Anticancer Activity
One of the most promising applications of this compound lies in its potential as an anticancer agent. Research indicates that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that similar triazole derivatives show IC50 values in the low micromolar range against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .
Antimicrobial Properties
The compound has been investigated for its antimicrobial properties as well. In vitro studies reveal that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function .
Enzyme Inhibition
Recent studies have shown that 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide acts as an inhibitor for various enzymes involved in cancer progression and inflammation. Specifically, it has shown potential in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Fungicidal Activity
In agricultural research, the compound has been explored for its fungicidal properties. Triazole derivatives are known to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This inhibition leads to the disruption of fungal growth and development .
Polymer Development
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel polymers with enhanced properties. These polymers may exhibit improved thermal stability and mechanical strength, making them suitable for various industrial applications .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development into an anticancer drug .
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli strains. The compound demonstrated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets nucleotide pyrophosphatases, which play a role in the regulation of nucleotide levels and signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
2-(5-(Pyridin-3-yl)-2H-tetrazol-2-yl)acetohydrazide: Similar structure but with a tetrazole ring instead of a triazole ring.
3-(Pyridin-4-yl)-1,2,4-triazines: Compounds with a triazine ring instead of a triazole ring.
Uniqueness
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is unique due to its specific combination of a pyridine and triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable scaffold for the development of new molecules with diverse applications .
Biological Activity
2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its triazole and hydrazide functional groups, which are known to confer various biological properties.
- Molecular Formula : C12H12N6O
- Molecular Weight : 244.26 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Several studies have focused on the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
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Cell Line Studies :
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 10 to 30 µM .
- A comparative study indicated that derivatives of this compound exhibited enhanced activity compared to standard chemotherapeutics .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it is effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL .
- Fungal Activity : It has demonstrated antifungal activity against Candida species with MIC values comparable to conventional antifungal agents .
Anti-inflammatory Effects
Research has indicated that the compound possesses anti-inflammatory properties:
- Cytokine Modulation : It significantly reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .
- Animal Models : In vivo studies using rodent models of inflammation showed a reduction in paw edema and inflammatory markers following treatment with the compound .
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of this compound. These derivatives were tested for their anticancer activity against multiple cell lines, revealing that modifications in the hydrazide moiety significantly influenced their biological efficacy .
Properties
Molecular Formula |
C9H10N6O |
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Molecular Weight |
218.22 g/mol |
IUPAC Name |
2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-13-8(16)5-7-12-9(15-14-7)6-1-3-11-4-2-6/h1-4H,5,10H2,(H,13,16)(H,12,14,15) |
InChI Key |
TXLHXLDZGXIRBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=N2)CC(=O)NN |
Origin of Product |
United States |
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